molecular formula C18H16N2O2 B13445937 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol

2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol

Cat. No.: B13445937
M. Wt: 292.3 g/mol
InChI Key: RFQIRFQBBVAAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.332 g/mol . This compound is characterized by the presence of a phenol group, a pyridine ring, and a phenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol typically involves the condensation of 4-phenoxy-3-pyridineamine with formaldehyde, followed by reduction. The reaction is carried out in methanol and dichloromethane at room temperature . The resulting Schiff base is then reduced using sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, solvent choice, and purification methods to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the pyridine and phenoxy groups can participate in π-π interactions and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[(4-phenoxypyridin-3-yl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-9-5-4-6-14(17)12-20-16-13-19-11-10-18(16)22-15-7-2-1-3-8-15/h1-11,13,20-21H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQIRFQBBVAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=NC=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.